BI-3802
Übersicht
Beschreibung
BI-3802 ist ein hochpotenter Degrader des B-Zell-Lymphom-6-Proteins (BCL6). BCL6 ist ein Zinkfinger-Transkriptionsfaktor, der eine entscheidende Rolle bei der Regulation von Genen spielt, die an der Zellzykluskontrolle, dem Zelltod, der Differenzierung und der DNA-Schadensantwort beteiligt sind. Durch die Hemmung der Interaktion der BTB/POZ-Domäne von BCL6 mit mehreren Korepressoren degradiert this compound das BCL6-Protein effektiv und ist somit ein wertvolles Werkzeug zur Untersuchung der BCL6-Biologie und seiner Rolle bei verschiedenen Krankheiten, insbesondere dem diffusen großzelligen B-Zell-Lymphom (DLBCL) .
Wirkmechanismus
- BI-3802 primarily targets the transcription factor BCL6 (B-cell lymphoma 6), which plays a crucial role in lymphoid malignancies, including diffuse large B-cell lymphoma (DLBCL). BCL6 is an oncogenic driver that recruits co-repressor complexes through its Broad-Complex, Tramtrack, and Bric-a-brac (BTB) domain, resulting in transcriptional repression .
- This compound acts as a molecular glue, inducing a novel interaction between BCL6 and the E3 ligase SIAH1. This interaction leads to the polymerization of BCL6, forming filaments. Cryo-electron microscopy studies have revealed how this compound facilitates BCL6 dimerization and assembly into helices. Importantly, this polymerization results in BCL6 degradation .
- Unlike traditional proteolysis targeting chimeras (PROTACs), which rely on a linker connecting a protein of interest (POI) to an E3 ligase, molecular glues like this compound have been discovered serendipitously. They exploit cellular quality control machinery to selectively degrade proteins deemed “undruggable” by other means .
- This compound disrupts the BCL6(BTB)-corepressor interaction, leading to the de-repression of BCL6 target genes. This disruption results in anti-proliferative effects and may impact germinal center formation, where mutated B-cells originate .
- This compound has high potency, inhibiting the BTB domain of BCL6 with an IC50 of ≤3 nM. Its cullin-independent degradation mechanism sets it apart from other BCL6 inhibitors like BI-3812 .
- Upon this compound treatment, BCL6 undergoes selective degradation, while the BCL6 inhibitor BI-3812 does not alter BCL6 levels. This selective degradation is crucial for its antitumor activity .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemische Analyse
Biochemical Properties
BI-3802 shows potent activity on human BCL6 with IC50 ≤ 3 nM in the BCL6:BCOR ULight TR-FRET assay . The compound interacts with the BTB domain of BCL6, a zinc finger transcription factor . By binding to DNA and recruiting one of its co-repressors (NCoR, SMRT, or BCOR) to its dimeric BTB domain, BCL6 represses genes involved in cell cycle control, cell death, differentiation, and the DNA damage response .
Cellular Effects
In cellular models, exposure to this compound can drive multiple cycles of foci formation consisting of BTB-BCL6 fused to EGFP, which are not degraded due to the lack of a degron . Live cell fluorescence microscopy revealed reversible this compound induced foci formation in cells expressing a non-degradable eGFP BCL6 which indicated polymerization .
Molecular Mechanism
The molecular mechanism of this compound involves the induction of specific and potent ubiquitination and subsequent proteasomal degradation of BCL6 . Cryo-electron microscopy showed how this compound facilitates BCL6 dimerization and assembly into helices . This compound is located at the interfaces between BCL6 dimers, where it has specific contacts to a tyrosine residue in the BTB domain of one monomer and a cysteine residue in the BTB domain of the adjacent monomer while also facilitating the formation of an arginine–glutamate salt bridge between the two monomers .
Temporal Effects in Laboratory Settings
The magnitude of oligomerization can be controlled in vitro by this compound concentration and exposure time . In cellular models, exposure to this compound can drive multiple cycles of foci formation consisting of BTB-BCL6 fused to EGFP, which are not degraded due to the lack of a degron .
Metabolic Pathways
It is known that the compound interacts with the BTB domain of BCL6, a zinc finger transcription factor
Subcellular Localization
Live cell fluorescence microscopy has revealed reversible this compound induced foci formation in cells expressing a non-degradable eGFP BCL6 which indicated polymerization
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
BI-3802 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung einer komplexen Molekülstruktur beinhalten. Die Syntheseroute umfasst in der Regel die folgenden Schritte:
- Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen.
- Einführung von funktionellen Gruppen wie Chloriden und Amiden durch Substitutionsreaktionen.
- Endreinigung und Kristallisation, um die reine Verbindung zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Hochskalierung der Syntheseroute, um große Mengen der Verbindung zu produzieren. Dieser Prozess erfordert die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz fortschrittlicher Reinigungsverfahren, wie der Hochleistungsflüssigkeitschromatographie (HPLC), ist unerlässlich, um die gewünschte Qualität des Endprodukts zu erreichen .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden, die seine biologische Aktivität beeinflussen können.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound modifizieren, was möglicherweise seine Wirksamkeit verändert.
Substitution: Substitutionsreaktionen werden verwendet, um funktionelle Gruppen am this compound-Molekül einzuführen oder zu ersetzen
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen:
Oxidationsmittel: Wie Wasserstoffperoxid und Kaliumpermanganat.
Reduktionsmittel: Wie Natriumborhydrid und Lithiumaluminiumhydrid.
Substitutionsreagenzien: Wie Halogenide und Amine
Hauptsächlich gebildete Produkte
Die hauptsächlich aus den Reaktionen mit this compound gebildeten Produkte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Diese Produkte können verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen umfassen, die unterschiedliche biologische Aktivitäten aufweisen können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: this compound wird als chemische Sonde verwendet, um die Wechselwirkungen und Funktionen des BCL6-Proteins zu untersuchen. .
Biologie: In der biologischen Forschung wird this compound verwendet, um die Rolle von BCL6 bei der Zellzykluskontrolle, der Apoptose und der Differenzierung zu untersuchen. .
Medizin: this compound hat potenzielle therapeutische Anwendungen bei der Behandlung von B-Zell-Lymphomen und anderen Krebsarten. .
Industrie: In der pharmazeutischen Industrie wird this compound in der Medikamentenfindung und -entwicklung verwendet, um neue therapeutische Ziele zu identifizieren und neuartige Krebsbehandlungen zu entwickeln
Wirkmechanismus
This compound übt seine Wirkung aus, indem es an die BTB/POZ-Domäne des BCL6-Proteins bindet, seine Polymerisation induziert und anschließend abgebaut wird. Der Abbauprozess wird durch die E3-Ligase SIAH1 vermittelt, die BCL6 ubiquitiniert und es so für den proteasomalen Abbau markiert. Dieser Mechanismus reduziert effektiv den BCL6-Spiegel in Zellen, was zur Derepression von BCL6-Zielgenen und zur Hemmung des Wachstums von Krebszellen führt .
Analyse Chemischer Reaktionen
Types of Reactions
BI-3802 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states, which may affect its biological activity.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its efficacy.
Substitution: Substitution reactions are used to introduce or replace functional groups on the this compound molecule
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halides and amines
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives of this compound with modified functional groups, which may exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
BI-3802 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a chemical probe to study the interactions and functions of the BCL6 protein. .
Biology: In biological research, this compound is used to investigate the role of BCL6 in cell cycle control, apoptosis, and differentiation. .
Medicine: this compound has potential therapeutic applications in the treatment of B-cell lymphomas and other cancers. .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development to identify new therapeutic targets and develop novel cancer treatments
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
BI-3812: Ein BCL6-Inhibitor, der die BCL6-Korepressor-Interaktion stört, aber keinen Abbau von BCL6 induziert
CCT373566: Ein potenter BCL6-Degrader mit einer anderen chemischen Struktur, aber ähnlicher biologischer Aktivität.
Einzigartigkeit von BI-3802
This compound ist einzigartig in seiner Fähigkeit, die Polymerisation und den Abbau von BCL6 zu induzieren, ein Mechanismus, der bei anderen BCL6-Inhibitoren oder -Degradern nicht beobachtet wird. Dieser einzigartige Wirkmechanismus macht this compound zu einem wertvollen Werkzeug für die Untersuchung der BCL6-Biologie und die Entwicklung neuer therapeutischer Strategien für B-Zell-Lymphome .
Biologische Aktivität
BI-3802 is a small-molecule compound designed to target the B-cell lymphoma 6 (BCL6) protein, a transcriptional repressor implicated in various B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL). This article explores the biological activity of this compound, detailing its mechanisms, effects on cellular processes, and implications for cancer therapy.
This compound operates primarily by inducing the polymerization and subsequent degradation of BCL6. The compound binds specifically to the BTB/POZ domain of BCL6, which is crucial for its dimerization and interaction with co-repressors. This binding facilitates the formation of BCL6 filaments, leading to its ubiquitination and proteasomal degradation.
- Polymerization : Upon treatment with this compound, BCL6 undergoes reversible polymerization into helical structures. This was confirmed through cryo-electron microscopy and live-cell fluorescence microscopy, revealing that this compound promotes the assembly of supramolecular BCL6 structures .
- Ubiquitination : The non-cullin E3 ubiquitin ligase SIAH1 has been identified as responsible for mediating the ubiquitination of BCL6 induced by this compound. This interaction is critical for the degradation process, as it leads to the sequestration of BCL6 into cellular foci where it is targeted for degradation .
- Selectivity : this compound demonstrates high selectivity for BCL6 over other proteins, making it a potent tool for studying BCL6 biology in vitro and potentially in vivo .
Biological Effects
The biological effects of this compound have been extensively studied in various DLBCL cell lines:
- Inhibition of Cell Proliferation : Research indicates that this compound exhibits significant anti-proliferative effects on DLBCL cells. The compound's ability to degrade BCL6 correlates with reduced cell growth and increased apoptosis compared to traditional inhibitors that only block BCL6 function without leading to its degradation .
- Impact on Cellular Pathways : The degradation of BCL6 by this compound disrupts its repressive function on genes involved in cell cycle regulation and apoptosis, thereby promoting a more favorable cellular environment for therapeutic intervention .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on DLBCL Cell Lines : A study demonstrated that treatment with this compound led to significant reductions in cell viability across multiple DLBCL cell lines. This effect was attributed to the compound's ability to induce robust BCL6 degradation, surpassing the efficacy of other inhibitors like GSK137 .
- CRISPR-Cas9 Screening : Genome-wide CRISPR-Cas9 screens revealed that SIAH1 is essential for this compound-mediated degradation of BCL6. Cells lacking SIAH1 showed resistance to the effects of this compound, underscoring the importance of this ubiquitin ligase in mediating the drug's action .
Data Table
The following table summarizes key properties and findings related to this compound:
Property/Feature | Description |
---|---|
Target Protein | B-cell lymphoma 6 (BCL6) |
Mechanism | Induces polymerization and proteasomal degradation |
Key Interactor | SIAH1 (non-cullin E3 ubiquitin ligase) |
Cell Lines Tested | Various DLBCL lines (Farage, Karpas422) |
Effect on Cell Viability | Significant reduction in proliferation |
Selectivity | High selectivity for BCL6 over other proteins |
Research Findings | Induces formation of cellular foci; promotes apoptosis |
Eigenschaften
IUPAC Name |
2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN6O3/c1-14-7-15(2)12-31(11-14)24-27-10-18(25)22(29-24)28-17-5-6-19-16(8-17)9-20(23(33)30(19)4)34-13-21(32)26-3/h5-6,8-10,14-15H,7,11-13H2,1-4H3,(H,26,32)(H,27,28,29)/t14-,15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTJETQFYHZHNB-GASCZTMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C(=C4)OCC(=O)NC)C)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C(=C4)OCC(=O)NC)C)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.